molecular formula C6H12BrNO2 B8704926 4-bromo-N-methoxy-N-methylbutanamide

4-bromo-N-methoxy-N-methylbutanamide

Cat. No.: B8704926
M. Wt: 210.07 g/mol
InChI Key: YZPABIVBMNXKJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-N-methoxy-N-methylbutanamide is a brominated amide derivative characterized by a butanamide backbone substituted with a methoxy-methylamino group (-N(OCH₃)(CH₃)) at the nitrogen and a bromine atom at the fourth carbon. Its reactivity is influenced by the electron-withdrawing bromine atom and the steric/electronic effects of the methoxy-methyl group, which may modulate its participation in nucleophilic substitutions, cross-couplings, or cyclization reactions.

Properties

Molecular Formula

C6H12BrNO2

Molecular Weight

210.07 g/mol

IUPAC Name

4-bromo-N-methoxy-N-methylbutanamide

InChI

InChI=1S/C6H12BrNO2/c1-8(10-2)6(9)4-3-5-7/h3-5H2,1-2H3

InChI Key

YZPABIVBMNXKJF-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CCCBr)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Bonding

4-Bromo-N-(2-Nitrophenyl)benzamide ()
  • Structure : Features a benzamide core with a bromine substituent on the benzene ring and a nitro group on the aniline moiety.
  • Comparison: Unlike 4-bromo-N-methoxy-N-methylbutanamide, this compound lacks the methoxy-methyl group and instead has a nitro-substituted aromatic ring.
  • Crystallography : The asymmetric unit contains two distinct molecules (A and B), suggesting conformational flexibility influenced by intermolecular interactions .
4-Bromo-N,N′-Bis(4-Methoxyphenyl)benzamidine ()
  • Structure : Contains a benzamidine core with bromine and methoxy substituents. The C-N bonds exhibit partial double-bond character (C=N: 1.285 Å; C-N: 1.369 Å), indicating delocalization in the N-C-N skeleton.
  • Comparison : The methoxy groups on the phenyl rings enhance electron-donating effects, which contrast with the electron-withdrawing bromine in 4-bromo-N-methoxy-N-methylbutanamide. The delocalization in benzamidine reduces nucleophilicity compared to the amide group in the target compound .
4-(6-Bromo-2,4-Dioxo-1,2-Dihydroquinazolin-3(4H)-yl)-N-(2-Methoxybenzyl)butanamide ()
  • Structure: Combines a quinazolinone ring with a bromine atom and a butanamide chain linked to a 2-methoxybenzyl group.
  • Comparison: The quinazolinone core introduces aromaticity and hydrogen-bonding sites, which are absent in the simpler butanamide derivative. This structural complexity may enhance binding to biological targets, as seen in kinase inhibitors or antimicrobial agents .
Ethyl 4-(4-Methoxyphenyl)-4-((4-Methoxyphenyl)amino)-2-Methylenebutanoate (4c) ()
  • Synthesis: Prepared via acylation of 4-bromo-2-methylbutanoic acid with a substituted benzoyl chloride in DMF, followed by column chromatography.
  • Comparison : The use of DMF as a polar aprotic solvent and EtOAc for extraction is common in amide synthesis. However, 4-bromo-N-methoxy-N-methylbutanamide may require milder conditions due to the sensitivity of the methoxy-methyl group to hydrolysis .
3-Hydroxy-4-Iodo-N-Methoxy-N-Methylbenzamide ()
  • Structure : Analogous to the target compound but replaces bromine with iodine and adds a hydroxyl group.
  • This contrasts with the bromine in 4-bromo-N-methoxy-N-methylbutanamide, which may prioritize nucleophilic substitution over cross-coupling .
4-Bromo-2-Methoxy-N,N-Dimethylbenzamide ()
  • Safety : Classified under GHS guidelines with specific handling requirements for inhalation and skin contact.
Benzamidine Derivatives ()
  • Applications : Used in coordination chemistry for light-harvesting devices due to their ability to form dimetallic complexes (e.g., Rh, Mo).
  • Comparison : The amidine functionality enables metal binding, whereas 4-bromo-N-methoxy-N-methylbutanamide’s amide group is less suited for such applications but may serve as a precursor in drug synthesis .
Sulfonamide Derivatives ()
  • Bioactivity : Sulfonamides like N-(4-methoxyphenyl)benzenesulfonamide exhibit antimicrobial and antitumor properties.
  • Comparison : The sulfonamide group’s acidity and hydrogen-bonding capacity differ from the amide in 4-bromo-N-methoxy-N-methylbutanamide, influencing target selectivity .

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